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Compound of Interest

Compound Name: 2-Bromo-4-iodo-1-methylbenzene

Cat. No.: B1287619

CAS Number: 26670-89-3
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-iodo-1-
methylbenzene, a halogenated aromatic compound with significant potential as a building
block in organic synthesis. This document details its chemical and physical properties, safety
information, and its applications in constructing complex molecular architectures relevant to
pharmaceutical and materials science research. Particular emphasis is placed on its utility in
regioselective cross-coupling reactions, with detailed experimental protocols provided.

Core Compound Data

2-Bromo-4-iodo-1-methylbenzene, also known as 2-bromo-4-iodotoluene, is a versatile
synthetic intermediate. Its structure, featuring both a bromine and an iodine atom on a toluene
backbone, allows for selective functionalization at two different positions, making it a valuable
tool for the synthesis of complex organic molecules.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of 2-Bromo-4-iodo-
1-methylbenzene.
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Property Value Reference(s)

CAS Number 26670-89-3

Molecular Formula C7HeBrl

Molecular Weight 296.93 g/mol
2-bromo-4-iodo-1-

IUPAC Name
methylbenzene
2-Bromo-4-iodotoluene, 1-

Synonyms Bromo-5-iodo-2-
methylbenzene

Physical Form Liquid

Density 2.062 g/cm3

Boiling Point 266.7 °C at 760 mmHg

Flash Point 115.1°C

Refractive Index 1.636

2-8 °C, keep in a dark place,
Storage Temperature ) -
sealed in dry conditions

Safety Information

2-Bromo-4-iodo-1-methylbenzene is a hazardous substance and requires careful handling in
a laboratory setting. Appropriate personal protective equipment (PPE), including safety
goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a
well-ventilated fume hood.

Hazard Statement Description

H315 Causes skin irritation

H319 Causes serious eye irritation
H335 May cause respiratory irritation
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Precautionary Statements: P261, P305+P351+P338

Synthesis

A detailed, experimentally verified synthesis protocol for 2-Bromo-4-iodo-1-methylbenzene is
not readily available in the public domain. However, a plausible and commonly employed
synthetic strategy for such compounds is the electrophilic bromination of the corresponding
iodinated precursor. In this case, the synthesis would likely proceed via the selective
bromination of 4-iodotoluene. The methyl group is an ortho-, para-director. Since the para
position is blocked by the iodine atom, the bromination is directed to the ortho position.

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of 2-Bromo-4-iodo-1-
methylbenzene from 4-iodotoluene.

Synthesis of 2-Bromo-4-iodo-1-methylbenzene

4-lodotoluene

Electrophilic Bromination
(e.g., Br2, FeBr3 or NBS, acid catalyst)

2-Bromo-4-iodo-1-methylbenzene

Purification
(e.g., Distillation or Column Chromatography)

Pure 2-Bromo-4-iodo-1-methylbenzene
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Caption: Proposed synthesis workflow for 2-Bromo-4-iodo-1-methylbenzene.

Spectroscopic Data

Experimental spectroscopic data for 2-Bromo-4-iodo-1-methylbenzene (CAS 26670-89-3) is
not widely available. This section provides predicted spectroscopic data for the closely related
isomer, 2-Bromo-1-iodo-4-methylbenzene, which can serve as a useful reference for
characterization. Additionally, generalized experimental protocols for acquiring such data are
presented.

Predicted Spectroscopic Data for 2-Bromo-1-iodo-4-
methylbenzene

Predicted *H NMR Data (in CDCIs)

Chemical Shift (8)

Multiplicity Integration Assignment
[ppm]
~7.65 Doublet 1H Aromatic H
~7.10 Doublet 1H Aromatic H
~6.90 Singlet 1H Aromatic H
~2.30 Singlet 3H CHs

Predicted 13C NMR Data (in CDCl3)
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Chemical Shift (6) [ppm]

~140

~138

~132

~130

~128

~95

~20

Predicted IR Absorption Bands

Wavenumber (cm~?)

Assignment

~3000-2850 C-H stretch (aromatic and aliphatic)
~1600-1450 C=C stretch (aromatic)
~1050-1000 C-Br stretch

~600-500 C-I stretch

General Experimental Protocols for Spectroscopic

Analysis

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL

of a deuterated solvent (e.g., CDCIs) in a clean, dry NMR tube.

e Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

e 1H NMR Acquisition:

o Lock the spectrometer to the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.
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o Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise
ratio.

o Reference the spectrum to the residual solvent peak (e.g., CDCIs at 7.26 ppm).

13C NMR Acquisition:
o Use a proton-decoupled pulse sequence.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).

Sample Preparation (Thin Film for Liquids): Place a drop of the liquid sample between two
salt plates (e.g., NaCl or KBr) to create a thin film.

Data Acquisition:
o Record a background spectrum of the empty sample holder.
o Place the sample in the beam path and record the sample spectrum.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a liquid sample, it can be introduced via direct infusion or a chromatographic system
(e.g., GC-MS or LC-MS).

lonization: Utilize an appropriate ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI).

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

Detection: A detector records the abundance of each ion, generating the mass spectrum.
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Applications in Organic Synthesis

The primary application of 2-Bromo-4-iodo-1-methylbenzene in organic synthesis is as a
versatile building block in palladium-catalyzed cross-coupling reactions. The differential
reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for regioselective
and sequential functionalization. The C-I bond is generally more reactive towards oxidative
addition to the palladium(0) catalyst, enabling selective reactions at this position while leaving
the C-Br bond available for subsequent transformations. This characteristic is highly valuable in
the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials

science.

Regioselective Cross-Coupling Reactions

The following sections provide detailed, generalized experimental protocols for key cross-
coupling reactions where 2-Bromo-4-iodo-1-methylbenzene can be utilized. These protocols
are based on established methodologies for similar dihalogenated aromatic compounds.

This reaction facilitates the formation of a carbon-carbon bond by selectively reacting the C-I
bond with a boronic acid.
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Regioselective Suzuki-Miyaura Coupling Workflow

2-Bromo-4-iodo-1-methylbenzene
+ Arylboronic Acid

Pd Catalyst (e.g., Pd(PPhs)a)
Base (e.g., K2CO3)
Solvent (e.g., Toluene/Water)

Reaction at elevated temperature
(e.g., 80-100 °C)

Aqueous Workup and Extraction

Purification
(e.g., Column Chromatography)

2-Bromo-4-aryl-1-methylbenzene

Click to download full resolution via product page

Caption: Workflow for regioselective Suzuki-Miyaura coupling.

Experimental Protocol:

+ Reaction Setup: To a dry Schlenk flask, add 2-Bromo-4-iodo-1-methylbenzene (1.0 equiv),
the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPhs)4, 3 mol%), and the

base (e.g., K2COs, 2.0 equiv).
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 Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon)
three times.

e Solvent Addition: Add the degassed solvent system (e.g., toluene and water in a 4:1 ratio) via
syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-
Bromo-4-iodo-1-methylbenzene.

o Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C)
with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

o Workup: After completion, cool the reaction to room temperature. Dilute with water and
extract with an organic solvent (e.g., ethyl acetate).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column
chromatography on silica gel.

This reaction is used to synthesize substituted alkynes through the selective coupling of a
terminal alkyne at the C-I position.

Experimental Protocol:

o Reaction Setup: To a dry Schlenk flask, add 2-Bromo-4-iodo-1-methylbenzene (1.0 equiv),
the palladium catalyst (e.g., Pd(PPhs)2Clz, 2 mol%), and a copper(l) co-catalyst (e.g., Cul, 4
mol%).

 Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon)
three times.

e Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by a
degassed base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv). Add the terminal
alkyne (1.2 equiv) via syringe.

e Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the
reaction progress by TLC or GC-MS.
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o Workup: After completion, filter the reaction mixture through a pad of celite to remove the
catalyst. Remove the solvent under reduced pressure.

 Purification: Dissolve the residue in an organic solvent and wash with aqueous ammonium
chloride and brine. Dry the organic layer, concentrate, and purify the crude product by
column chromatography.

This reaction forms a carbon-nitrogen bond by selectively reacting the C-I bond with an amine.
Experimental Protocol:

e Reaction Setup (in a glovebox): To a dry Schlenk tube, add the palladium pre-catalyst (e.g.,
Pdz(dba)s, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.6 mol%), and a strong base
(e.g., NaOtBu, 1.4 equiv).

o Reagent Addition: Add anhydrous toluene, followed by 2-Bromo-4-iodo-1-methylbenzene
(1.0 equiv) and the amine (1.2 equiv).

» Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically
80-110 °C). Monitor the reaction progress by TLC or GC-MS.

o Workup: After completion, cool the reaction to room temperature and quench with saturated
agueous ammonium chloride. Extract the aqueous layer with an organic solvent.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Conclusion

2-Bromo-4-iodo-1-methylbenzene is a highly valuable synthetic intermediate for researchers
in organic chemistry and drug development. Its dihalogenated structure with differential
reactivity at the C-1 and C-Br bonds provides a powerful platform for the regioselective and
sequential introduction of various functional groups. The detailed protocols for key cross-
coupling reactions provided in this guide serve as a starting point for the application of this
versatile building block in the synthesis of complex molecular targets. While experimental
spectroscopic and a definitive synthesis protocol for this specific compound are not widely
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published, the information provided herein, based on closely related structures and established
synthetic methodologies, offers a robust foundation for its use in the laboratory.

 To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-4-iodo-1-
methylbenzene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1287619#2-bromo-4-iodo-1-methylbenzene-cas-
number-26670-89-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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